2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one
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Overview
Description
2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone family. This compound is characterized by the presence of a fluorobenzyl group and a p-tolyl group attached to a pyridazinone core. Pyridazinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 3-fluorobenzyl halides and suitable nucleophiles.
Attachment of the p-Tolyl Group: The p-tolyl group can be attached through Friedel-Crafts alkylation reactions using p-tolyl halides and Lewis acids as catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl or tolyl rings can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Halogenated benzyl or tolyl derivatives, nucleophiles such as amines or thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways and physiological responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes, which can be useful in anticancer therapies.
Comparison with Similar Compounds
2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:
2-(3-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
2-(3-fluorobenzyl)-6-(m-tolyl)pyridazin-3(2H)-one: Similar structure but with a different position of the tolyl group, which can influence its chemical properties and interactions.
2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-thione: Similar structure but with a sulfur atom replacing the oxygen in the pyridazinone ring, potentially altering its reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]-6-(4-methylphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O/c1-13-5-7-15(8-6-13)17-9-10-18(22)21(20-17)12-14-3-2-4-16(19)11-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZYRJOBCIXQEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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